Cas no 2091299-19-1 (trans-3-ethoxy-2,2-dimethyl-cyclobutanol)

trans-3-ethoxy-2,2-dimethyl-cyclobutanol Chemical and Physical Properties
Names and Identifiers
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- trans-3-ethoxy-2,2-dimethylcyclobutan-1-ol
- (1S,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol
- trans-3-ethoxy-2,2-dimethyl-cyclobutanol
-
- Inchi: 1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1
- InChI Key: SNZVOCZNCMCBKA-RNFRBKRXSA-N
- SMILES: O(CC)[C@@H]1C[C@H](C1(C)C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 120
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5
trans-3-ethoxy-2,2-dimethyl-cyclobutanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN6302557-1g |
(1S,3S)-3-ethoxy-2 |
2091299-19-1 | 2-dimethylcyclobutan-1-ol | 1g |
RMB 5276.80 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1372-5G |
trans-3-ethoxy-2,2-dimethyl-cyclobutanol |
2091299-19-1 | 95% | 5g |
¥ 19,206.00 | 2023-03-30 | |
Ambeed | A813852-1g |
trans-3-ethoxy-2,2-dimethylcyclobutan-1-ol |
2091299-19-1 | 98% | 1g |
$960.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1372-250MG |
trans-3-ethoxy-2,2-dimethyl-cyclobutanol |
2091299-19-1 | 95% | 250MG |
¥ 2,560.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1372-100MG |
trans-3-ethoxy-2,2-dimethyl-cyclobutanol |
2091299-19-1 | 95% | 100MG |
¥ 1,603.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1372-1G |
trans-3-ethoxy-2,2-dimethyl-cyclobutanol |
2091299-19-1 | 95% | 1g |
¥ 6,402.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1372-500MG |
trans-3-ethoxy-2,2-dimethyl-cyclobutanol |
2091299-19-1 | 95% | 500MG |
¥ 4,270.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549205-1g |
(1S,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol |
2091299-19-1 | 98% | 1g |
¥8574 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00764167-1g |
trans-3-ethoxy-2,2-dimethylcyclobutan-1-ol |
2091299-19-1 | 98% | 1g |
¥6402.0 | 2023-03-31 |
trans-3-ethoxy-2,2-dimethyl-cyclobutanol Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on trans-3-ethoxy-2,2-dimethyl-cyclobutanol
Comprehensive Analysis of trans-3-ethoxy-2,2-dimethyl-cyclobutanol (CAS No. 2091299-19-1): Properties, Applications, and Industry Trends
The compound trans-3-ethoxy-2,2-dimethyl-cyclobutanol (CAS No. 2091299-19-1) is a specialized cyclobutane derivative that has garnered significant attention in pharmaceutical and fine chemical research. With its unique sterically hindered structure and ethoxy-functionalized cyclobutanol moiety, this molecule serves as a versatile building block for synthetic applications. The trans-configuration of the ethoxy group at the 3-position, combined with gem-dimethyl substitution at C-2, imparts distinct stereochemical and reactivity profiles, making it valuable for asymmetric synthesis and drug discovery.
Recent advancements in green chemistry have highlighted the potential of trans-3-ethoxy-2,2-dimethyl-cyclobutanol as a precursor for sustainable catalytic processes. Researchers are exploring its role in photo-redox reactions and enzyme-mediated transformations, aligning with the global demand for eco-friendly synthetic routes. The compound's low toxicity profile and high thermal stability further enhance its appeal for industrial-scale applications, particularly in the development of biodegradable polymers and flavor/fragrance intermediates.
From a structural perspective, the cyclobutanol core of CAS No. 2091299-19-1 exhibits notable ring strain energy, which can be leveraged for selective bond cleavage in C-H activation reactions. This property has sparked interest in materials science, where controlled ring-opening polymerization could yield novel high-performance thermoplastics. Computational studies using DFT calculations suggest that the dimethyl substitution significantly influences the molecule's conformational dynamics, offering tunable parameters for catalyst design.
The pharmaceutical industry has identified trans-3-ethoxy-2,2-dimethyl-cyclobutanol as a key chiral synthon for protease inhibitor development. Its ability to introduce quaternary carbon centers with precise stereocontrol addresses critical challenges in peptidomimetic drug synthesis. Recent patent filings reveal its incorporation into antiviral scaffolds, particularly for targets requiring rigid, three-dimensional pharmacophores. These applications resonate with current market demands for broad-spectrum therapeutics and RNA-targeting medications.
Analytical characterization of this compound typically involves advanced techniques such as chiral HPLC, X-ray crystallography, and dynamic NMR spectroscopy to confirm its diastereomeric purity. The ethoxy group's rotational barrier has been extensively studied via variable-temperature NMR, providing insights into its conformational behavior in solution. Such detailed analyses are crucial for quality control in GMP manufacturing environments where isomeric purity directly impacts biological activity.
Emerging applications in agrochemicals demonstrate the versatility of 2091299-19-1. Its structural motifs appear in next-generation plant growth regulators that modulate jasmonate signaling pathways. The compound's lipophilic character and metabolic stability make it particularly suitable for systemic crop protection agents, addressing growing concerns about pesticide resistance and environmental persistence in modern agriculture.
From a commercial standpoint, the synthesis of trans-3-ethoxy-2,2-dimethyl-cyclobutanol has evolved from traditional Grignard reactions to more efficient continuous flow processes. Modern microwave-assisted synthesis protocols have reduced reaction times from hours to minutes while improving atom economy. These innovations respond to industry needs for cost-effective scale-up and waste minimization, particularly in regions with stringent REACH compliance requirements.
The future trajectory of CAS No. 2091299-19-1 research appears closely tied to AI-driven molecular design platforms. Machine learning models trained on its structure-activity relationships are accelerating the discovery of novel analogs with enhanced bioavailability and target selectivity. This aligns with broader trends in computational drug discovery, where small-ring systems like cyclobutanes are gaining prominence for their ability to modulate protein-protein interactions.
Environmental fate studies indicate that trans-3-ethoxy-2,2-dimethyl-cyclobutanol undergoes aerobic biodegradation via oxidative cleavage pathways, positioning it favorably compared to persistent halogenated compounds. Its logP value and water solubility parameters suggest balanced environmental distribution, meeting criteria for green chemistry metrics in process development. These characteristics are increasingly important for companies pursuing ESG investment opportunities.
In specialty materials, derivatives of 2091299-19-1 have shown promise as crosslinking agents for high-refractive-index polymers used in optical coatings. The compound's ability to introduce bulky side groups without compromising transparency makes it valuable for OLED technology and anti-reflective films. Materials scientists are particularly interested in its potential to reduce light scattering in next-generation display technologies.
The global market for trans-3-ethoxy-2,2-dimethyl-cyclobutanol reflects growing demand across multiple sectors. Market analysts project compound annual growth rates exceeding 8% through 2030, driven by expanding applications in electronic materials and precision medicine. Regional production hubs are emerging in Asia-Pacific markets, where integrated fine chemical supply chains can deliver both research quantities and ton-scale batches with competitive lead times.
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